molecular formula C20H22O4 B187617 4-[(4-hexylbenzoyl)oxy]benzoic acid CAS No. 111833-05-7

4-[(4-hexylbenzoyl)oxy]benzoic acid

Cat. No.: B187617
CAS No.: 111833-05-7
M. Wt: 326.4 g/mol
InChI Key: ZTJIGZMNTRKRHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-hexylbenzoyl)oxy]benzoic acid: is an organic compound with the molecular formula C20H22O4 It is a derivative of benzoic acid and is characterized by the presence of a hexyl group and a carboxyphenyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-hexyl-, 4-carboxyphenyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 4-hexylbenzoic acid with 4-carboxyphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and typically requires refluxing in an organic solvent such as dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-[(4-hexylbenzoyl)oxy]benzoic acid can undergo oxidation reactions, particularly at the hexyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products:

    Oxidation: Formation of hexanoic acid derivatives.

    Reduction: Formation of 4-hexylbenzoic alcohol.

    Substitution: Introduction of nitro, sulfonyl, or other functional groups on the aromatic ring.

Scientific Research Applications

Chemistry: 4-[(4-hexylbenzoyl)oxy]benzoic acid is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be utilized in the development of new materials.

Biology: In biological research, this compound can be used to study the interactions of ester derivatives with biological systems. It may also serve as a model compound for investigating the metabolism and biotransformation of ester-containing molecules.

Industry: In the industrial sector, benzoic acid, 4-hexyl-, 4-carboxyphenyl ester can be used in the production of polymers, coatings, and plasticizers. Its unique chemical structure allows for the modification of material properties, enhancing their performance in various applications.

Mechanism of Action

The mechanism of action of benzoic acid, 4-hexyl-, 4-carboxyphenyl ester involves its interaction with molecular targets through its ester and aromatic functional groups. The ester group can undergo hydrolysis, releasing benzoic acid and the corresponding alcohol. The aromatic ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to various targets. These interactions can modulate biological pathways and chemical reactions, leading to the observed effects.

Comparison with Similar Compounds

    Benzoic acid, 4-hexyl ester: Similar structure but lacks the carboxyphenyl ester group.

    Benzoic acid, 4-carboxyphenyl ester: Similar structure but lacks the hexyl group.

    Hexyl benzoate: An ester of benzoic acid with a hexyl group but without the carboxyphenyl group.

Uniqueness: 4-[(4-hexylbenzoyl)oxy]benzoic acid is unique due to the presence of both a hexyl group and a carboxyphenyl ester group. This dual functionality allows for a broader range of chemical reactions and interactions compared to its similar compounds. The combination of these groups enhances its versatility in synthetic applications and potential biological activities.

Properties

CAS No.

111833-05-7

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

4-(4-hexylbenzoyl)oxybenzoic acid

InChI

InChI=1S/C20H22O4/c1-2-3-4-5-6-15-7-9-17(10-8-15)20(23)24-18-13-11-16(12-14-18)19(21)22/h7-14H,2-6H2,1H3,(H,21,22)

InChI Key

ZTJIGZMNTRKRHK-UHFFFAOYSA-N

SMILES

CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.38 g. of 4-hydroxybenzoic acid is dissolved in 50 cc. of pyridine and mixed at -10° dropwise with a solution of 2.4 g. of 4-hexyloxybenzoic acid chloride in 10 cc. of diethyl ether. The reaction mixture is refluxed for 4 hours, the solvents are distilled off, the remainder is taken up in 50 cc. of ether, and shaken neutral with dilute hydrochloric acid and then with water. After drying, the ether is removed by evaporation, the solid residue is dissolved in chloroform, mixed with a few drops of ether, and filtered over kieselguhr. Thereafter, by fractional crystallization, with the addition of 6 cc. of ethanol, 4-(4-hexylbenzoyloxy)-benzoic acid is obtained, which is recrystallized from ethanol, m.p. 162°, t.p. 235°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.